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Introduction

Carvedilol, a non-selective -adrenergic and al-adrenergic receptor antagonist, is a widely
prescribed medication for the management of cardiovascular diseases, including heart failure
and hypertension. Its therapeutic efficacy is attributed not only to the parent compound but also
to its active metabolites. Among these, the hydroxylated forms, particularly 3-Hydroxy
Carvedilol, have demonstrated significant pharmacological activity. This technical guide
provides an in-depth examination of the pharmacological profile of 3-Hydroxy Carvedilol,
focusing on its receptor binding, functional activity, and pharmacokinetic properties. The
information presented herein is intended to support further research and drug development
efforts in the field of cardiovascular pharmacology.

Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and
CYP2C9, through aromatic ring oxidation and other pathways.[1] This process yields several
metabolites, including the active 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[1]
[2][3] Notably, the 4'-hydroxy metabolite has been reported to be approximately 13 times more
potent than the parent carvedilol in its B-blocking activity.[4][5] For the purpose of this guide, "3-
Hydroxy Carvedilol” will be considered in the context of hydroxylation on the carbazole ring, a
known site of metabolism.

Receptor Binding Affinity
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The interaction of 3-Hydroxy Carvedilol with adrenergic receptors is a key determinant of its

pharmacological effects. While comprehensive binding data for all hydroxylated metabolites are

not readily available in the public domain, the affinity of the parent compound and its major

active metabolites for 3-adrenergic receptors has been characterized.

Table 1: Adrenergic Receptor Binding Affinities of Carvedilol and its Metabolites

Compoun . Assay ) Referenc
Receptor  Species Kd (nM) Ki (nM)
d Type e
S)- 1- Radioligan
) ) P ) Human ) .g 4-5 - [6]
Carvedilol adrenergic d Binding
S)- 2- Radioligan
O P man "o : 6]
Carvedilol adrenergic d Binding
R,S)- 1- Radioligan
(R.S) ) P ) Human ) .g 0.32 [7]
Carvedilol adrenergic d Binding
(R,9)- B2- Radioligan
) ) Human o 0.13-0.40 [7]
Carvedilol adrenergic d Binding
) B1- Radioligan
Carvedilol ) - o 7.9 [7]
adrenergic d Binding
) B2- Radioligan
Carvedilol ) - o 1.8 [7]
adrenergic d Binding
) ol- Radioligan
Carvedilol ) - o 10 [7]
adrenergic d Binding

Note: Data for 3-Hydroxy Carvedilol is not explicitly available in the cited literature. The table

provides context from the parent compound.

Functional Activity

The functional consequences of 3-Hydroxy Carvedilol binding to adrenergic receptors are

multifaceted, involving both G-protein dependent and independent signaling pathways. The

parent compound, carvedilol, is a well-established biased agonist, demonstrating inverse

agonism at Gs-protein coupled adenylyl cyclase while simultaneously activating (3-arrestin-
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mediated signaling, such as the extracellular signal-regulated kinase (ERK) pathway. It is
plausible that 3-Hydroxy Carvedilol shares this biased agonism, a property that may
contribute to the unique therapeutic profile of carvedilol.

G-Protein Signaling: cAMP Accumulation

Activation of B-adrenergic receptors typically leads to Gs-protein-mediated stimulation of
adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate
(cAMP). As an antagonist, carvedilol and its active metabolites are expected to inhibit this
process.

B-Arrestin Signaling

Carvedilol's ability to engage B-arrestin pathways independently of G-protein activation is a key
aspect of its pharmacology. This can lead to the activation of downstream kinases like ERK.

Table 2: Functional Activity of Carvedilol

Compound Assay Cell Line Parameter Value Reference
ERK
Carvedilol Phosphorylati HEK293 EC50 ~100 nM [8]
on
, B-arrestin
Carvedilol HEK293 EC50 2nM 9]

Recruitment

Note: Specific functional data for 3-Hydroxy Carvedilol are not available in the cited literature.
The table presents data for the parent compound to illustrate the expected functional profile.

Pharmacokinetics

Following oral administration, carvedilol is rapidly absorbed and undergoes extensive first-pass
metabolism. The pharmacokinetic profile of carvedilol and its metabolites can be influenced by
genetic polymorphisms of metabolizing enzymes like CYP2D6.

Table 3: Pharmacokinetic Parameters of Carvedilol and its Metabolites
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Populatio Cmax AUC Referenc
Analyte Dose t1/2 (h)
n (ng/mL) (ng-h/mL)
Hypertensi
P 220+ 120
) 12.5mg ve, Renal
Carvedilol ] o 53.4+31.4 (AUCO- 6.62 [10]
(single) Insufficienc
24h)
y
Hypertensi
P 618 + 335
) 25mg ve, Renal
Carvedilol ) o 128 + 63.3 (AUCO- 6.76 [10]
(multiple) Insufficienc
24h)
y
) Healthy 60.84
Carvedilol 8 mg SR 6.93 ] 7.67 [11]
Male (AUCINf)
) Healthy 703.29
Carvedilol 128 mg SR 77.04 ] 6.73 [11]
Male (AUCINf)
Healthy
4'-OH .
12.5mg Thai ~10 - -
Carvedilol
Volunteers
Healthy
4'-OH
) 6.25 mg Thai ~4 - -
Carvedilol
Volunteers
Hypertensi
Metabolite 12.5mg ve, Renal [10]
M2 (single) Insufficienc
y
Hypertensi
Metabolite 12.5 mg ve, Renal [10]
M4 (single) Insufficienc
y
Hypertensi
Metabolite 12.5mg ve, Renal (10]
M5 (single) Insufficienc
y
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Note: Cmax and AUC are presented as mean = SD where available. t1/2 is the elimination half-
life. SR denotes sustained release. The identities of metabolites M2 and M5 are not explicitly
defined as 3-Hydroxy Carvedilol in the provided references.

Signaling Pathways and Experimental Workflows

The complex signaling initiated by carvedilol and its metabolites involves a divergence from the
canonical G-protein pathway towards [-arrestin-mediated signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1680802?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Principles-of-the-HTRF-cAMP-Assay-Anti-cAMP-cryptate-and-d2-labeled-cAMP-are-the-two_fig1_331789272
https://www.researchgate.net/figure/Structure-of-the-analytes-and-metabolic-pathway-of-carvedilol_fig1_303867241
https://www.researchgate.net/figure/Structure-of-carvedilol-and-its-metabolites_fig1_325317992
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8027564/
https://assets.hpra.ie/products/Human/26681/Licence_PA1347-037-001_17052024121058.pdf
https://pubmed.ncbi.nlm.nih.gov/1350478/
https://pubmed.ncbi.nlm.nih.gov/1350478/
https://pubmed.ncbi.nlm.nih.gov/8733065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034221/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0015441
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0015441
https://2024.sci-hub.se/731/32697be8e0363d30c169b332de5d3a48/gehr1999.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468955/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468955/
https://www.benchchem.com/product/b1680802#pharmacological-profile-of-3-hydroxy-carvedilol
https://www.benchchem.com/product/b1680802#pharmacological-profile-of-3-hydroxy-carvedilol
https://www.benchchem.com/product/b1680802#pharmacological-profile-of-3-hydroxy-carvedilol
https://www.benchchem.com/product/b1680802#pharmacological-profile-of-3-hydroxy-carvedilol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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